molecular formula C22H24ClNO3 B6114658 methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate

methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate

Cat. No. B6114658
M. Wt: 385.9 g/mol
InChI Key: IYYPMIRXFLGFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate, also known as CPP or CPP-109, is a small molecule that has been developed as a potential treatment for addiction and other neuropsychiatric disorders. This compound is a derivative of the naturally occurring alkaloid ibogaine, which has been used for centuries in traditional African medicine.

Mechanism of Action

Methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate works by blocking the activity of an enzyme called protein kinase M zeta (PKMζ), which is involved in the formation and maintenance of memories associated with drug use. By inhibiting PKMζ, methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate can disrupt the neural pathways that underlie addiction and reduce the reinforcing effects of drugs.
Biochemical and Physiological Effects:
methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including reducing dopamine release in the brain and altering the expression of certain genes involved in addiction. It has also been found to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate in lab experiments is that it has a well-defined mechanism of action and can be used to target specific neural pathways involved in addiction. However, one limitation is that its effects may not be generalizable to all types of addiction or to human populations.

Future Directions

There are several potential future directions for research on methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate, including:
1. Investigating its effects on other neuropsychiatric disorders, such as post-traumatic stress disorder (PTSD) and schizophrenia.
2. Developing more potent and selective inhibitors of PKMζ that could be used in clinical settings.
3. Exploring the use of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate in combination with other therapies, such as cognitive-behavioral therapy or pharmacotherapy.
4. Studying the long-term effects of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate on brain function and behavior.
5. Investigating the potential use of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate as a therapeutic agent for other conditions, such as chronic pain or inflammatory disorders.
In conclusion, methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate is a promising compound that has shown potential as a treatment for addiction and other neuropsychiatric disorders. Its well-defined mechanism of action and biochemical effects make it a valuable tool for studying the neural pathways involved in addiction. Further research is needed to fully understand its potential and limitations as a therapeutic agent.

Synthesis Methods

The synthesis of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate involves several steps, including the reaction of ibogaine with chloroacetyl chloride to form a chloroacetamido derivative, which is then reacted with piperidine to form the final product. This process has been optimized to produce high yields of pure methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate.

Scientific Research Applications

Methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has been extensively studied for its potential as a treatment for addiction, particularly for opioid and cocaine dependence. It has also been investigated for its effects on other neuropsychiatric disorders, such as depression and anxiety. In preclinical studies, methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has shown promising results in reducing drug-seeking behavior and withdrawal symptoms.

properties

IUPAC Name

methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3/c1-27-22(26)17-10-12-24(13-11-17)21(25)15-20(16-6-3-2-4-7-16)18-8-5-9-19(23)14-18/h2-9,14,17,20H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYPMIRXFLGFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.